2-Borono-5-chlorobenzoic acid 2-Borono-5-chlorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 850568-07-9
VCID: VC3756504
InChI: InChI=1S/C7H6BClO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H,10,11)
SMILES: B(C1=C(C=C(C=C1)Cl)C(=O)O)(O)O
Molecular Formula: C7H6BClO4
Molecular Weight: 200.38 g/mol

2-Borono-5-chlorobenzoic acid

CAS No.: 850568-07-9

Cat. No.: VC3756504

Molecular Formula: C7H6BClO4

Molecular Weight: 200.38 g/mol

* For research use only. Not for human or veterinary use.

2-Borono-5-chlorobenzoic acid - 850568-07-9

Specification

CAS No. 850568-07-9
Molecular Formula C7H6BClO4
Molecular Weight 200.38 g/mol
IUPAC Name 2-borono-5-chlorobenzoic acid
Standard InChI InChI=1S/C7H6BClO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H,10,11)
Standard InChI Key RENDEFHQQIYNJL-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)Cl)C(=O)O)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)Cl)C(=O)O)(O)O

Introduction

Chemical Identity and Structural Characteristics

2-Bromo-5-chlorobenzoic acid is a halogenated benzoic acid derivative with bromine at the ortho position and chlorine at the meta position relative to the carboxylic acid group. This compound is formally known by its CAS Registry Number 21739-93-5 .

Basic Identification Parameters

ParameterValue
IUPAC Name2-Bromo-5-chlorobenzoic acid
CAS Registry Number21739-93-5
Molecular FormulaC₇H₄BrClO₂
Molecular Weight235.462 g/mol
InChIKeyRBCPJQQJBAQSOU-UHFFFAOYSA-N
SMILES NotationOC(=O)c1cc(Cl)ccc1Br
MDL NumberMFCD00013982

Synonyms and Alternative Nomenclature

The compound is also known by several alternative names, including:

  • 6-Bromo-3-chlorobenzoic acid

  • Benzoic acid, 2-bromo-5-chloro-

  • 5-Chloro-2-bromobenzoic acid

Physical and Chemical Properties

2-Bromo-5-chlorobenzoic acid exhibits distinct physical and chemical characteristics that are important for its applications in synthesis and research.

Physical Properties

PropertyValueSource
Physical StateWhite to light yellow crystalline powder or solid
Melting Point153-157°C
Boiling Point318.8±27.0°C at 760 mmHg
Density1.8±0.1 g/cm³
Flash Point146.6±23.7°C
SolubilityInsoluble in water
Storage ConditionsSealed in dry container at room temperature

Chemical Properties

PropertyValueSource
pKa2.48±0.10 (Predicted)
LogP3.09
Vapor Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.621
Exact Mass233.908310
PSA37.30000
ParameterClassificationSource
GHS PictogramsGHS06 (Toxic), GHS09 (Environmental hazard)
Signal WordDanger
Hazard StatementsH301 (Toxic if swallowed), H400 (Very toxic to aquatic life)
Precautionary StatementsP273 (Avoid release to the environment), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)
Personal Protective EquipmentDust mask type N95 (US), Eye shields, Faceshields, Gloves

Transport and Regulatory Information

ParameterClassificationSource
Hazard CodesXn (Harmful), N (Dangerous for the environment)
Risk PhrasesR22 (Harmful if swallowed), R50/53 (Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment)
Safety PhrasesS60, S61
WGK Germany3 (Highly water endangering)
RIDADRUN 2811 6.1/PG 3
Hazard Class6.1
Packing GroupIII
HS Code29163990

Synthetic Applications and Research Uses

2-Bromo-5-chlorobenzoic acid serves as a valuable chemical building block in organic synthesis, particularly in pharmaceutical and agrochemical research.

Synthetic Intermediates

The compound has been documented as a key intermediate in the synthesis of several important products:

  • In the synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one

  • As a precursor for 2-Amino-5-chlorobenzoic Acid production

  • In the one-pot synthesis of indolo[1,2-a]quinazolinones, where it reacts with indole in the presence of copper catalysts and base to form heterocyclic compounds of pharmaceutical interest

Documented Research Applications

Research literature indicates that 2-bromo-5-chlorobenzoic acid has been employed in:

  • Preparation of N-benzyl-2-bromo-5-chlorobenzamide (compound 2i) with a yield of 72%, as documented in synthetic methodology research

  • Development of pharmaceutical active ingredients, particularly compounds with potential anti-inflammatory and analgesic properties

  • Agricultural chemical formulations, specifically in the synthesis of herbicides and pesticides

SupplierProduct NumberPackagingPrice (USD)PuritySource
Sigma-Aldrich6640225g$30.5096%
Sigma-Aldrich66402225g$54.0696%
TCI ChemicalB31125g$57.00>98.0% (GC)
TCI ChemicalB311225g$229.00>98.0% (GC)
Alfa AesarA101031g$29.6598+%
Thermo ScientificA10103031g$24.8298+%
Thermo ScientificA10103065g$83.2698+%
Thermo ScientificA101031425g$277.5898+%

Spectroscopic and Analytical Data

The identification and characterization of 2-bromo-5-chlorobenzoic acid can be accomplished through various analytical techniques.

Infrared Spectroscopy

Infrared spectroscopic data is available through the NIST WebBook, which provides gas-phase spectrum information . The compound exhibits characteristic absorption bands associated with carboxylic acid functionality and halogenated aromatic rings.

Mass Spectrometry

High-resolution mass spectrometry data reported in the literature confirms the molecular structure with an exact mass of 233.908310 .

Structure-Activity Relationships

The presence of both bromine and chlorine atoms on the benzoic acid scaffold confers specific reactivity patterns and physicochemical properties that determine the compound's behavior in chemical reactions and biological systems.

Reactivity Patterns

The ortho-bromine substitution makes the compound particularly useful for:

  • Metal-catalyzed cross-coupling reactions

  • Nucleophilic aromatic substitution reactions

  • Directed metalation strategies

These reactivity patterns explain its utility in synthesizing complex heterocyclic compounds as demonstrated in the preparation of indolo[1,2-a]quinazolinones .

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